2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide
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Overview
Description
2-Bromo-8-thiabicyclo[321]octan-3-one 8,8-dioxide is a chemical compound with the molecular formula C7H9BrO3S It is a bicyclic compound containing a sulfur atom and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide typically involves the bromination of 8-thiabicyclo[3.2.1]octan-3-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfur-containing bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
8-Thiabicyclo[3.2.1]octan-3-one: Lacks the bromine atom and has different reactivity.
2-Chloro-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide: Contains a chlorine atom instead of bromine, leading to different chemical properties.
8,8-Dimethyl-3-thiabicyclo[3.2.1]octan-3-one: Contains methyl groups instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-8-thiabicyclo[32Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNCHDFHEKQLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)CC1S2(=O)=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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